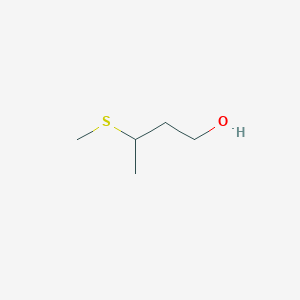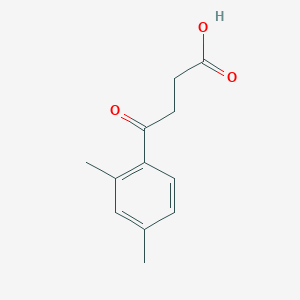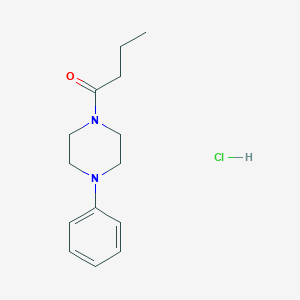![molecular formula C36H40BF4O2P2Rh- B103839 (R,R)-(-)-1,2-Bis[(o-metoxifenil)(fenil)fosfino]etano(1,5-ciclooctadieno)rodio(I) tetrafluoroborato CAS No. 56977-92-5](/img/structure/B103839.png)
(R,R)-(-)-1,2-Bis[(o-metoxifenil)(fenil)fosfino]etano(1,5-ciclooctadieno)rodio(I) tetrafluoroborato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is notable for its unique structure and its applications in various fields of chemistry, particularly in catalysis. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst for various chemical reactions.
Aplicaciones Científicas De Investigación
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Mecanismo De Acción
Target of Action
It’s known that rhodium complexes are often used as catalysts in various chemical reactions . They can interact with a wide range of substrates, facilitating transformations that might be difficult or impossible without their presence.
Mode of Action
The compound, being a Rhodium complex, likely acts as a catalyst, facilitating chemical reactions without being consumed in the process . The presence of 1,5-cyclooctadiene (COD) and phosphine ligands in the structure suggests that it might be involved in the formation of coordination complexes . These complexes can stabilize transition states and lower the activation energy required for the reaction, thereby increasing the reaction rate .
Biochemical Pathways
Rhodium complexes are known to be involved in a variety of reactions, including hydrogenation, isomerization, and enantioselective reactions . The exact pathways would depend on the specific substrates and reaction conditions.
Pharmacokinetics
As a catalyst, it’s expected to remain largely unchanged during the reaction and can potentially be recovered afterwards . Its bioavailability would depend on factors such as its solubility, stability, and the presence of any carrier molecules.
Result of Action
The result of the compound’s action would be the facilitation of the desired chemical reaction . By acting as a catalyst, it can increase the efficiency and selectivity of the reaction, leading to higher yields and fewer by-products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the ligands (1Z,5Z)-cycloocta-1,5-diene and ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate: Similar structure but lacks the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand.
(1Z,5Z)-cycloocta-1,5-diene;phenylphosphane;rhodium;tetrafluoroborate: Similar structure but with a different phosphane ligand.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate lies in its specific ligand arrangement, which imparts distinct catalytic properties and selectivity in various chemical reactions. The presence of the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand enhances its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
56977-92-5 |
|---|---|
Fórmula molecular |
C36H40BF4O2P2Rh- |
Peso molecular |
756.4 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1 |
Clave InChI |
DCGUTTVLWMBBAX-MKPLHMJESA-N |
SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
SMILES isomérico |
[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate; [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-); [R-(R*,R* |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


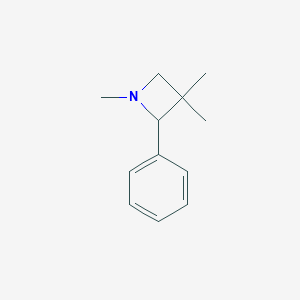
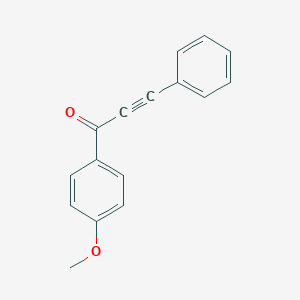
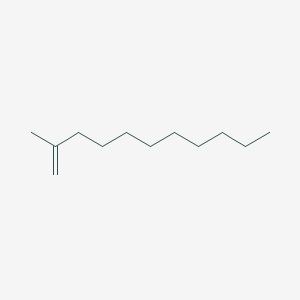
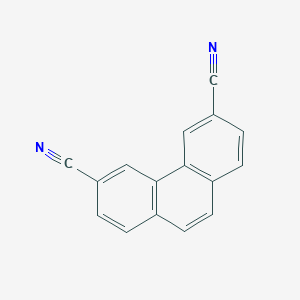
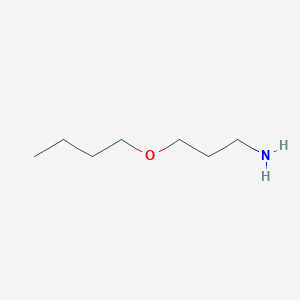



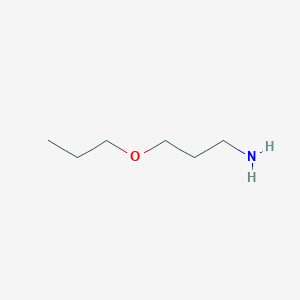
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
